

A Spectroscopic Showdown: Differentiating Methyl 2-furoate and Its Isomers

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Compound of Interest

Compound Name: Methyl 2-furoate

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In the realm of chemical analysis, the unambiguous identification of isomeric compounds presents a significant challenge. For researchers, scientists, and professionals in drug development, distinguishing between closely related molecules like **methyl 2-furoate** and its isomers, methyl 3-furoate and methyl 2-furylacetate, is crucial for ensuring the purity, efficacy, and safety of pharmaceutical products and fine chemicals. This guide provides a comprehensive spectroscopic comparison of these three isomers, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to highlight their distinct spectral fingerprints.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry for **methyl 2-furoate**, methyl 3-furoate, and methyl 2-furylacetate.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
Methyl 2-furoate	7.59 (dd, 1H, H5), 7.18 (dd, 1H, H3), 6.52 (dd, 1H, H4), 3.90 (s, 3H, OCH ₃) [1]
Methyl 3-furoate	8.03 (m, 1H, H2), 7.42 (t, 1H, H5), 6.75 (m, 1H, H4), 3.83 (s, 3H, OCH ₃)
Methyl 2-furylacetate	7.35 (m, 1H, H5), 6.33 (m, 1H, H4), 6.22 (m, 1H, H3), 3.78 (s, 2H, CH ₂), 3.71 (s, 3H, OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
Methyl 2-furoate	159.1, 146.5, 144.8, 118.0, 111.9, 51.8 [1]
Methyl 3-furoate	163.4, 147.8, 143.7, 120.2, 110.1, 51.6 [2]
Methyl 2-furylacetate	171.0, 148.5, 142.1, 110.8, 108.2, 52.2, 33.9

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch	C-O Stretch	Furan Ring C=C Stretch
Methyl 2-furoate	~1725	~1290, ~1150	~1580, ~1470
Methyl 3-furoate	~1720	~1280, ~1140	~1590, ~1500
Methyl 2-furylacetate	~1740	~1250, ~1160	~1560, ~1500

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Methyl 2-furoate	126	95, 67, 39[1]
Methyl 3-furoate	126	97, 69, 41
Methyl 2-furylacetate	140	81, 53

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

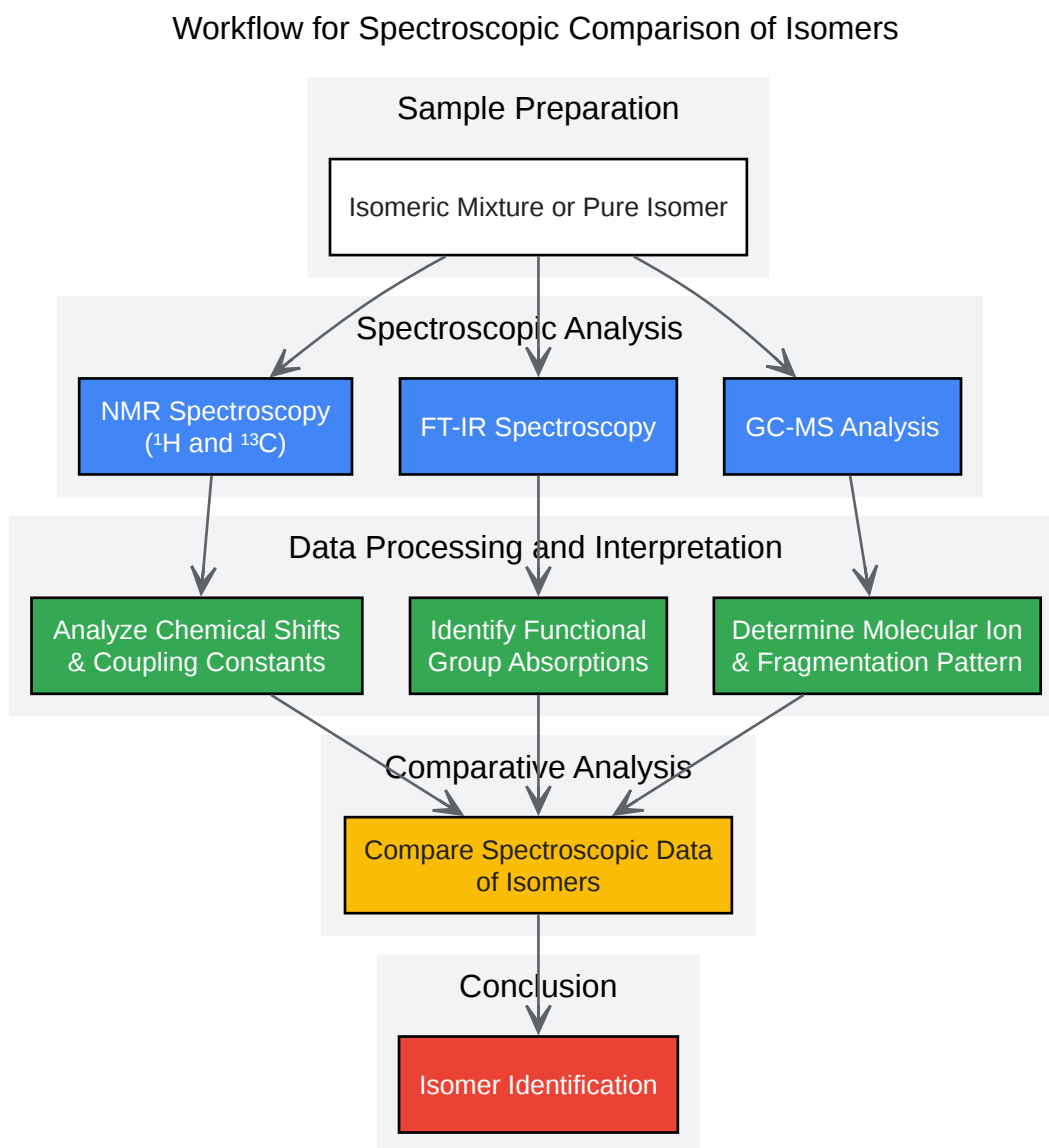
Infrared spectra were recorded on an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the ATR crystal. Spectra were collected in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} by co-adding 32 scans. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A $30\text{ m} \times 0.25\text{ mm}$ capillary column with a $0.25\text{ }\mu\text{m}$ film thickness was used for separation. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of $10^\circ\text{C}/\text{minute}$, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of $1\text{ mL}/\text{min}$. The mass spectrometer was operated in full scan mode over a mass range of $m/z\text{ }35\text{--}350$.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic comparison process is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic comparison of isomers.

By employing a multi-technique spectroscopic approach, the subtle structural differences between **methyl 2-furoate** and its isomers can be clearly elucidated. The distinct patterns in their NMR, IR, and mass spectra provide a robust basis for their individual identification and characterization, a critical step in ensuring the quality and integrity of chemical products.

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